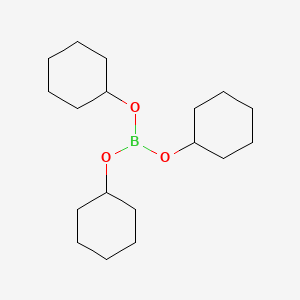
Tricyclohexyl borate
Übersicht
Beschreibung
Tricyclohexyl borate, also known as boric acid tricyclohexyl ester, is an organoboron compound with the chemical formula C18H33BO3. It is a borate ester derived from boric acid and cyclohexanol. This compound is known for its high thermal and chemical stability, making it a valuable reagent in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclohexyl borate can be synthesized through the reaction of boric acid with cyclohexanol in the presence of a dehydrating agent. One common method involves heating boric acid with cyclohexanol under reflux conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting boric acid with an excess of cyclohexanol. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclohexyl borate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to revert to boric acid and cyclohexanol.
Transesterification: Can exchange its ester groups with other alcohols under acidic or basic conditions.
Reduction: Can be reduced to borohydrides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at room temperature.
Transesterification: Requires an acid or base catalyst and elevated temperatures.
Reduction: Involves strong reducing agents and anhydrous conditions.
Major Products:
Hydrolysis: Produces boric acid and cyclohexanol.
Transesterification: Yields different borate esters depending on the alcohol used.
Reduction: Forms borohydrides and cyclohexanol
Wissenschaftliche Forschungsanwendungen
Tricyclohexyl borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of boronic acids and esters.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized as a lubricant additive to enhance anti-wear and friction-reducing properties in oils
Wirkmechanismus
The mechanism of action of tricyclohexyl borate involves its ability to form stable complexes with various molecules. In BNCT, it targets cancer cells by delivering boron atoms that capture neutrons, leading to the release of high-energy particles that destroy the cancer cells. Its anti-inflammatory and antimicrobial effects are attributed to its interaction with cellular components, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Triisopropyl borate: Another borate ester with similar chemical properties but different steric effects due to smaller alkyl groups.
Tri-n-butyl borate: Used in similar applications but has different solubility and reactivity profiles.
Triethyl borate: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: Tricyclohexyl borate is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust performance under harsh conditions. Its larger cyclohexyl groups provide steric hindrance, influencing its reactivity and making it distinct from other borate esters .
Eigenschaften
IUPAC Name |
tricyclohexyl borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOITXALNJLNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1CCCCC1)(OC2CCCCC2)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062442 | |
| Record name | Boric acid (H3BO3), tricyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-16-5 | |
| Record name | Tricyclohexyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (H3BO3), tricyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclohexyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), tricyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3), tricyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexyl orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


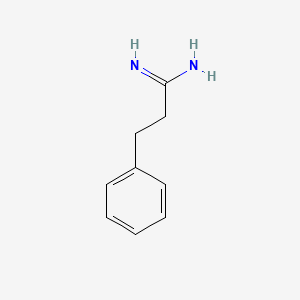
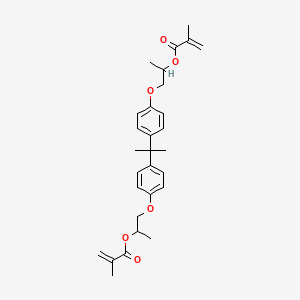

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)
![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)
![12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369760.png)

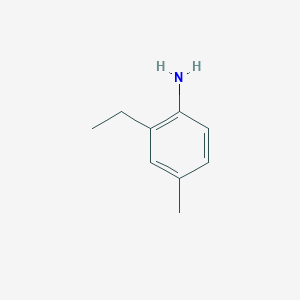

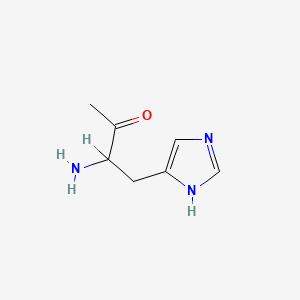
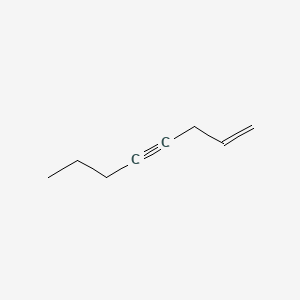
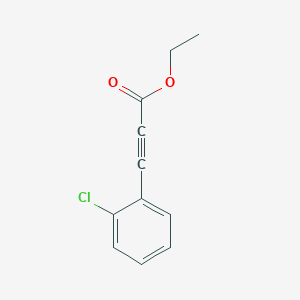

![2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL](/img/structure/B3369822.png)
